Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Catalog No.
S1903632
CAS No.
406462-43-9
M.F
C12H30N4W-2
M. Wt
414.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

CAS Number

406462-43-9

Product Name

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

IUPAC Name

bis(tert-butylimino)tungsten;dimethylazanide

Molecular Formula

C12H30N4W-2

Molecular Weight

414.23 g/mol

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;

InChI Key

PPJPTAQKIFHZQU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C
  • Chemical Vapor Deposition (CVD) Precursor

    BTBMW is a volatile liquid with a relatively low boiling point, making it a suitable candidate for CVD processes. Researchers have explored its use as a precursor for depositing tungsten films and tungsten-based nanostructures. [, ] These films and structures have potential applications in microelectronics, catalysis, and other fields.

  • Study of Tungsten-Nitrogen Bonding

    BTBMW features tungsten bonded to two tert-butylimino ligands (derived from tert-butylamine) and two dimethylamino ligands. This structure allows scientists to investigate the bonding between tungsten and nitrogen atoms. Understanding these interactions can contribute to the development of new catalysts and materials with tailored properties. []

  • Organometallic Chemistry Research

    BTBMW serves as a model compound for studying organometallic chemistry, particularly related to tungsten complexes. By examining its reactivity and behavior, researchers can gain insights into the design and synthesis of novel organometallic compounds with potential applications in catalysis, medicine, and other areas. []

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a specialized organotungsten compound with the molecular formula C12H30N4W\text{C}_{12}\text{H}_{30}\text{N}_{4}\text{W} and a molecular weight of 414.23 g/mol. This compound features tungsten in a +6 oxidation state, coordinated with two tert-butylimido groups and two dimethylamino ligands. It typically appears as a light yellow to dark orange liquid and is known for its high purity (98%+) as confirmed by integration NMR. Due to its sensitivity to air and moisture, it must be stored under inert gas conditions to maintain stability .

The chemical reactivity of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily utilized in thin film deposition processes, such as metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). The compound can undergo various reactions depending on the conditions, including thermal decomposition and reactions with electrophilic reagents. The presence of both tert-butylimido and dimethylamido ligands allows for controlled reactivity during these processes .

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten precursors with tert-butyl and dimethyl amines under controlled conditions. For example, it can be synthesized by reacting tungsten hexacarbonyl with tert-butyl isocyanide and dimethylamine in a suitable solvent. The process requires careful handling due to the compound's sensitivity to moisture and air .

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is primarily used in:

  • Thin Film Deposition: It serves as a precursor for the deposition of tungsten-based thin films in semiconductor and microelectronic applications.
  • Atomic Layer Deposition: The compound is valuable in creating uniform coatings required for advanced device manufacturing.
  • Material Science Research: Its unique properties make it suitable for exploring new materials and coatings .

Interaction studies involving Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) often focus on its coordination chemistry and reactivity patterns with various ligands. These studies help elucidate the mechanisms of thin film formation and the stability of the resulting coatings. Additionally, computational analyses have been employed to understand the influence of steric factors on ligand coordination and bonding modes .

Several compounds share structural similarities with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Tetrakis(dimethylamido)tungsten(IV)C8H24N4W\text{C}_{8}\text{H}_{24}\text{N}_{4}\text{W}Used in similar deposition processes but in lower oxidation state
Bis(ethylcyclopentadienyl)tungsten dihydrideC10H12W\text{C}_{10}\text{H}_{12}\text{W}Features cyclopentadienyl ligands, differing reactivity
Tungsten hexacarbonylW CO 6\text{W CO }_{6}A well-known precursor for tungsten deposition processes
Bis(tert-butylimido)bis(N,O-chelate)tungsten(VI)VariesContains chelating ligands which influence reactivity patterns

The uniqueness of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) lies in its combination of both tert-butylimido and dimethylamido ligands, which provide enhanced stability and controlled deposition characteristics compared to other tungsten complexes .

Hydrogen Bond Acceptor Count

4

Exact Mass

414.197980 g/mol

Monoisotopic Mass

414.197980 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-16

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